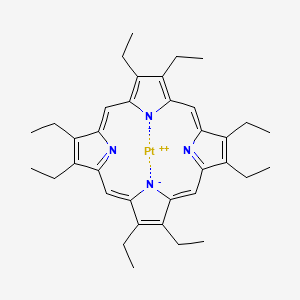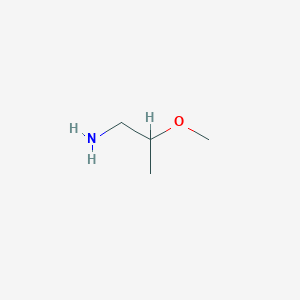
2-Methoxypropan-1-amine
Übersicht
Beschreibung
2-Methoxypropan-1-amine, also known as (2S)-1-Methoxypropan-2-amin, is a chemical compound with the molecular formula C4H11NO . It is used in the preparation of heterocyclic compounds, as integrase inhibiting antiviral agents .
Synthesis Analysis
The synthesis of 2-Methoxypropan-1-amine involves a biocatalytic process via transamination of methoxyacetone and isopropylamine . The reaction was optimized to produce the (S)-enantiomer with 88–89% conversion and >99% enantiomeric excess .Molecular Structure Analysis
The molecular structure of 2-Methoxypropan-1-amine consists of a carbon backbone with an amine group and a methoxy group attached . The average mass of the molecule is 89.136 Da and the monoisotopic mass is 89.084061 Da .Chemical Reactions Analysis
Amines, including 2-Methoxypropan-1-amine, are known for their ability to act as weak organic bases . They can react with acids to form salts soluble in water . In the case of 2-Methoxypropan-1-amine, it has been used in a high-productivity biocatalytic process to produce (S)-methoxyisopropylamine via transamination of methoxyacetone and isopropylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxypropan-1-amine include its molecular formula (C4H11NO), average mass (89.136 Da), and monoisotopic mass (89.084061 Da) .Wissenschaftliche Forschungsanwendungen
Catalytic Amination Processes
A study by Bassili & Baiker (1990) examined the catalytic amination of 1-methoxy-2-propanol using a nickel-on-silica catalyst. They found that 2-amino-1-methoxypropane, a compound related to 2-methoxypropan-1-amine, could be produced with over 90% selectivity. This research is significant for understanding the catalytic processes involving methoxypropylamines.
Kinetic and Reaction Engineering
In the field of biocatalysis, Matcham et al. (1999) developed a high-productivity process for synthesizing (S)-methoxyisopropylamine, a compound structurally similar to 2-methoxypropan-1-amine. Their process involved integrating molecular biology and engineering disciplines, which is crucial for industrial-scale synthesis of such compounds.
Electropolymerization in Chemistry
F. Viva et al. (1999) explored the electropolymerization of 2-methoxy aniline, providing insights into the behavior of polymers formed from methoxy-substituted amines. This research is relevant for the development of new materials and applications in electrochemistry.
Biocatalytic Reductive Amination
Research by Ducrot et al. (2021) on biocatalytic reductive amination using amine dehydrogenases included the synthesis of (S)-1-methoxypropan-2-amine. Their findings highlight the potential of biocatalysis in producing chiral amines, which are key components in various industries.
Optimization in Acylation Processes
A study by Olah et al. (2018) focused on optimizing acylating agents for the kinetic resolution of racemic amines, including (±)-1-methoxypropane-2-amine. Their work contributes to the efficient and selective production of chiral amines.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methoxypropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(3-5)6-2/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANWURKQKKYIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



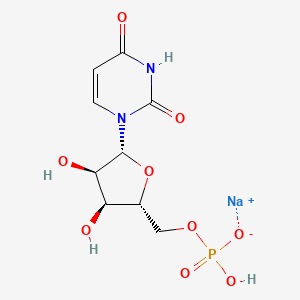
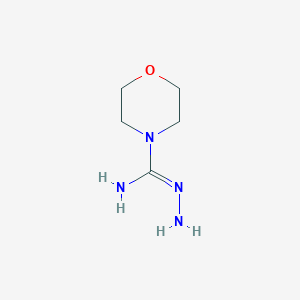

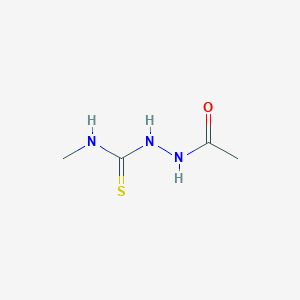
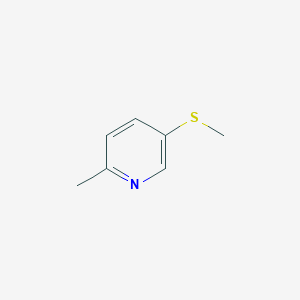
![4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3123704.png)


![Methyl 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3123729.png)
![2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3123737.png)
